molecular formula C13H16O2 B14251335 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one

2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one

Cat. No.: B14251335
M. Wt: 204.26 g/mol
InChI Key: AOBSWBDDACZYAY-QWRGUYRKSA-N
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Description

2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is an organic compound with a complex structure that includes a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one typically involves the reaction of 2,2-dimethyl-1-phenyl-1-propanol with an oxidizing agent to form the oxirane ring. One common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), under mild conditions to achieve the epoxidation of the alkene precursor .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one is unique due to its combination of a phenyl group, an oxirane ring, and a dimethylated propanone backbone. This unique structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds .

Properties

Molecular Formula

C13H16O2

Molecular Weight

204.26 g/mol

IUPAC Name

2,2-dimethyl-1-[(2S,3S)-3-phenyloxiran-2-yl]propan-1-one

InChI

InChI=1S/C13H16O2/c1-13(2,3)12(14)11-10(15-11)9-7-5-4-6-8-9/h4-8,10-11H,1-3H3/t10-,11-/m0/s1

InChI Key

AOBSWBDDACZYAY-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)C(=O)[C@@H]1[C@@H](O1)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)C1C(O1)C2=CC=CC=C2

Origin of Product

United States

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